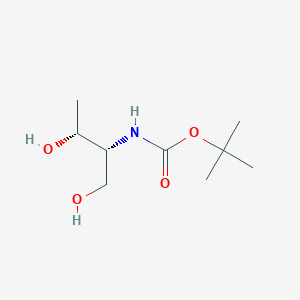

tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYCVLSBSJEPCJ-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (2R,3R)-1,3-dihydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted carbamates or other derivatives.

Scientific Research Applications

Synthesis Applications

tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is primarily utilized as a protecting group in organic synthesis. Its applications include:

- Protection of Hydroxy Groups : The compound is effective in protecting hydroxyl groups during multi-step syntheses. This is crucial in complex organic molecules where selective reactions are needed without interference from other functional groups.

- Synthesis of Amino Acids and Peptides : It serves as a precursor in the synthesis of various amino acids and peptides, particularly those that require specific stereochemical configurations.

- Synthesis of Tetrasubstituted Pyrroles : Recent studies have demonstrated its role in the palladium-catalyzed synthesis of tetrasubstituted pyrroles, which are important in medicinal chemistry due to their biological activities .

Biological Applications

Research has indicated several potential biological applications for this compound:

- Neuroprotective Effects : Studies suggest that derivatives of this compound exhibit neuroprotective properties against amyloid-beta toxicity in astrocytes, which is significant for Alzheimer's disease research .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Structurally analogous compounds vary in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Substituent Variations

Aromatic and Heterocyclic Modifications

- tert-Butyl derivatives with bromophenyl groups (e.g., compound 14 in ): Substituent: 4-Bromophenylamino and methoxy groups. Data: NMR (δ 1.45 ppm for Boc methyl), MS confirms molecular ion [M+H]+.

Biphenyl-containing analogs (e.g., (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate):

Chlorinated Derivatives

Heterocyclic Modifications

- Morpholine-containing analogs (e.g., tert-Butyl (((2R,3S)-4-benzyl-3-methylmorpholin-2-yl)methyl)carbamate):

Stereochemical Differences

Functional Group Variations

- Carbamate vs. Ester: tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate (): Replacing carbamate with an ester reduces stability under basic conditions but increases electrophilicity.

- Amino and Hydroxyimino Modifications (): Hydroxyimino groups introduce tautomerism, affecting redox properties.

Physicochemical Properties

Biological Activity

tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is a carbamate derivative with significant implications in organic synthesis and biological research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse biological activities. Understanding its biological properties is essential for its application in medicinal chemistry, particularly in drug design and development.

- Molecular Formula : C9H19NO4

- Molar Mass : 205.25 g/mol

- CAS Number : 99216-67-8

- Density : 1.108 g/cm³

- Boiling Point : 366.8°C at 760 mmHg

- Refractive Index : 1.474

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (2R,3R)-1,3-dihydroxybutan-2-amine in the presence of a base like triethylamine. This method allows for high yields and purity of the final product, which can be further purified through column chromatography .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with various biological molecules, potentially modulating enzymatic activities. For instance, studies have shown its potential role in inhibiting certain proteases and hydrolases involved in metabolic pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of hydroxyl groups enhances its ability to penetrate cell membranes and disrupt microbial functions. Further research is required to elucidate the specific mechanisms behind its antimicrobial effects .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines. Notably, it has shown potential as a chemotherapeutic agent by inducing apoptosis in malignant cells while sparing normal cells .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various carbamates on serine proteases. The results indicated that this compound significantly inhibited enzyme activity at micromolar concentrations. Molecular docking studies suggested that the compound binds effectively to the active site of the enzyme, highlighting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of several carbamate derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-(2S,3S)-1,3-dihydroxybutan-2-yl carbamate | Similar carbamate structure | Different stereochemistry leads to varied biological activity |

| (R)-tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate | Contains a methyl group on the butane chain | Alters hydrophobicity and potentially affects bioactivity |

| tert-butyl N-(2S,3R)-3,4-dihydroxybutan-2-yl carbamate | Hydroxyl groups at different positions | May exhibit distinct reactivity patterns |

The unique stereochemistry of this compound contributes significantly to its distinct biological properties compared to these similar compounds .

Q & A

Q. What synthetic strategies are effective for preparing tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate with high stereochemical purity?

The compound is synthesized via diastereoselective methods, often involving chiral catalysts or enzymatic resolution. For example, asymmetric epoxidation or Sharpless dihydroxylation can introduce stereocenters. Subsequent protection of the diol group with tert-butyl carbamate (Boc) under anhydrous conditions (e.g., Boc₂O, DMAP in DCM) ensures retention of configuration. Column chromatography (petroleum ether/EtOAc gradients) separates diastereomers, achieving >95% purity. NMR and HRMS are critical for verifying stereochemistry and purity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in solvents like EtOAc/hexane are analyzed using programs like SHELXL for structure refinement. For rapid validation, compare experimental ¹H and ¹³C NMR shifts with DFT-calculated spectra. Key diagnostic signals include coupling constants (e.g., J-values for vicinal diols) and NOE correlations in 2D NMR .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Flash chromatography (silica gel, 60–120 mesh) with gradients of EtOAc in petroleum ether (e.g., 30% → 50%) effectively resolves polar byproducts. For scale-up, preparative HPLC (C18 column, acetonitrile/water mobile phase) is preferred. Post-purification, lyophilization or rotary evaporation under reduced pressure (<40°C) minimizes thermal degradation .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in multicomponent reactions (MCRs)?

The (2R,3R) configuration enhances nucleophilic attack at the carbamate carbonyl due to intramolecular hydrogen bonding between the 1,3-diol and Boc group. This preorganizes the molecule, accelerating reactions like Ugi or Passerini. For example, in peptide couplings, the diol acts as a chiral auxiliary, directing regioselectivity with >90% enantiomeric excess (ee) .

Q. What analytical challenges arise when characterizing degradation products of this compound under acidic conditions?

Acid hydrolysis cleaves the Boc group, generating tert-butanol and CO₂. LC-MS/MS (ESI+) identifies intermediates like the free diol and carbamic acid. Stability studies (pH 1–7, 25–40°C) reveal pseudo-first-order kinetics. Use deuterated solvents (DCl in D₂O) for in situ NMR monitoring of degradation pathways .

Q. How is this compound utilized in the synthesis of bioactive molecules, such as protease inhibitors?

The diol moiety serves as a scaffold for transition-state analogs. For instance, in HIV protease inhibitors, the (2R,3R) configuration mimics the tetrahedral intermediate of peptide hydrolysis. Functionalization via Mitsunobu reactions (e.g., installing aryl groups) optimizes binding affinity. Boc deprotection with TFA yields the free amine for further derivatization .

Q. What computational methods are used to predict its solid-state packing and solubility?

Molecular dynamics (MD) simulations with force fields like GAFF2 model crystal packing. Solubility parameters (Hansen solubility spheres) are calculated via COSMO-RS. For polymorph screening, Powder XRD paired with DSC identifies stable forms. Low aqueous solubility (logP ~1.2) necessitates co-solvents (e.g., DMSO) for in vitro assays .

Safety and Handling

Q. What precautions are necessary to prevent racemization during storage?

Store under inert gas (N₂/Ar) at −20°C in amber vials. Avoid prolonged exposure to light, moisture, or acidic vapors. Stability studies show <2% racemization over 6 months when stored with desiccants (silica gel or molecular sieves) .

Q. How should accidental exposure to this compound be managed in the lab?

In case of skin contact, rinse immediately with 10% aqueous ethanol (v/v) for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation. Spills should be contained with absorbent pads (e.g., ChemSorb) and disposed of as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.